![molecular formula C20H17FO4 B5785891 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)
5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one
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Overview
Description
5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorophenyl group, an oxoethoxy linkage, and a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one typically involves the reaction of 4-fluorobenzaldehyde with 3,4,7-trimethylchromen-2-one in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorophenyl group or the chromen-2-one core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one include:
- 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde
- 2-(4-fluorophenyl)ethanol
- 1-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-butanone
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a fluorophenyl group, an oxoethoxy linkage, and a chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO4/c1-11-8-17(19-12(2)13(3)20(23)25-18(19)9-11)24-10-16(22)14-4-6-15(21)7-5-14/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGWSGPSDQMTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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